molecular formula C23H21BrFN3O3S B2416049 N-(4-bromophenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide CAS No. 422545-21-9

N-(4-bromophenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide

Cat. No. B2416049
M. Wt: 518.4
InChI Key: ZKPMYYQSOBOTLY-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide” is a complex organic compound. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .

Scientific Research Applications

Antimicrobial Activities

N-(4-bromophenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide and its derivatives demonstrate potent antimicrobial activities. A study highlighted the synthesis of compounds with this structure and revealed significant antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, and good antifungal activity against fungal strains (Chohan & Shad, 2011). Similarly, a series of compounds containing this structure exhibited notable activity against Escherichia coli and Candida albicans, indicating their potential as antimicrobial agents (Malík et al., 2012).

Anticancer Properties

Compounds containing N-(4-bromophenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide have been explored for their anticancer activities. Phenylaminosulfanyl-1,4-naphthoquinone derivatives, with a structure related to N-(4-bromophenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide, were synthesized and evaluated for cytotoxic activities against several human cancer cell lines. These compounds demonstrated potent cytotoxic activity, indicating their potential as agents against various cancer types (Ravichandiran et al., 2019).

Acaricidal Activity

The synthesis of phenylpiperazine derivatives related to N-(4-bromophenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide revealed promising acaricidal activity. These compounds were effective against various mites, providing a potential avenue for pest control in agriculture (Suzuki et al., 2021).

Synthesis and Chemical Properties

The chemical properties and synthesis methods for compounds containing N-(4-bromophenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide have been extensively studied. For instance, research has shown the synthesis of novel derivatives and analyzed their intermolecular interactions, providing insights into their stability and potential applications in various fields, including medicinal chemistry and materials science (Panini et al., 2014).

properties

IUPAC Name

N-(4-bromophenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrFN3O3S/c24-18-7-9-19(10-8-18)26-23(29)17-6-11-21(25)22(16-17)32(30,31)28-14-12-27(13-15-28)20-4-2-1-3-5-20/h1-11,16H,12-15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPMYYQSOBOTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide

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